(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine chemical properties
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine chemical properties
An In-Depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine: Properties, Synthesis, and Applications
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, participating in crucial hydrogen bonding interactions with various biological targets. The strategic placement of functional groups on this core structure is a key strategy in the development of potent and selective therapeutic agents. This guide focuses on a specific, high-value derivative: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine. The introduction of a primary aminomethyl group at the C6 position provides a versatile synthetic handle for constructing diverse molecular architectures, making it a critical building block for targeted therapies. This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and applications.
Compound Identification and Core Properties
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine is a derivative of 7-azaindole, featuring a methanamine substituent at the 6-position of the bicyclic system. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine | [3] |
| Synonyms | 1H-Pyrrolo[2,3-b]pyridin-6-ylmethanamine | [4] |
| CAS Number | 1023655-32-4 | [4] |
| Molecular Formula | C₈H₉N₃ | [3][4] |
| Molecular Weight | 147.18 g/mol | [5] |
| Monoisotopic Mass | 147.07965 Da | [3] |
Physicochemical Characteristics
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Below are key computed and experimental parameters for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine.
| Parameter | Value | Details | Source |
| Appearance | White to light yellow powder/crystal (inferred from parent) | The parent 7-azaindole is a white to light yellow crystalline powder.[2] | [2] |
| Solubility | Soluble in organic solvents like DMF, DMSO. | Inferred from typical solubility of heterocyclic amines used in synthesis. | N/A |
| Predicted XlogP | 0.2 | A measure of lipophilicity, indicating relatively low partitioning into octanol from water. | [3] |
| Hydrogen Bond Donors | 3 | One from the pyrrole N-H and two from the amine -NH₂. | [3] |
| Hydrogen Bond Acceptors | 2 | One from the pyridine nitrogen and one from the amine nitrogen. | [3] |
Spectroscopic Profile
Structural elucidation and confirmation rely on spectroscopic methods. While a specific spectrum for this exact compound is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for related analogs.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo-pyridine core, a singlet for the benzylic-type CH₂ group, and a broad singlet for the NH₂ protons, in addition to the pyrrole N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 127.1 Ų, provide a reference for ion mobility experiments.[3]
Synthesis and Reactivity
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine is not a naturally occurring compound and must be prepared synthetically. A common and effective strategy involves the reduction of a nitrile precursor, which can be synthesized from a halogenated 7-azaindole.
Experimental Protocol: Synthesis via Nitrile Reduction
This two-step protocol outlines a representative synthesis starting from commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 1: Cyanation of 6-bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
Step 2: Reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
-
Dissolve the nitrile intermediate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine, which can be further purified if necessary.
Applications in Medicinal Chemistry
The true value of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The primary amine serves as a nucleophile or a point of attachment for various side chains and pharmacophores. The 7-azaindole core is a proven hinge-binding motif for many protein kinases.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of several important drug targets:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This scaffold is central to the design of inhibitors targeting FGFRs, which are implicated in various cancers.[6][7]
-
c-Met Kinase Inhibitors: The 7-azaindole core has been used to develop inhibitors of the c-Met proto-oncogene, a key target in oncology.[8]
-
NADPH Oxidase 2 (NOX2) Inhibitors: Complex molecules built upon this scaffold have shown promise as NOX2 inhibitors for treating neurodegenerative and cardiovascular diseases.[9]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: The scaffold has been successfully employed in the discovery of selective PDE4B inhibitors for inflammatory and central nervous system disorders.[10]
The aminomethyl group at the 6-position allows for the exploration of the solvent-exposed region of an enzyme's active site, enabling chemists to fine-tune properties like potency, selectivity, and pharmacokinetics.
Safety and Handling
-
Hazard Classifications (Inferred): May be harmful if swallowed (Acute toxicity, oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11][12]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Conclusion
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the reactive aminomethyl handle on the privileged 7-azaindole scaffold, provides a reliable and versatile platform for constructing novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the pursuit of innovative therapeutics for a wide range of diseases.
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